2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzothiazepine moiety: This step involves the cyclization of appropriate precursors to form the benzothiazepine ring.
Amidation reaction: The final step involves the coupling of the benzothiazepine derivative with the thiophene derivative through an amidation reaction.
Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or benzothiazepine rings are replaced with other groups.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted thiophene or benzothiazepine compounds.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 2,4-DIETHYL 3-METHYL-5-[2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE include other thiophene derivatives and benzothiazepine compounds. These compounds share structural similarities but may differ in their biological activity and applications. For example:
Thiophene derivatives: Compounds like suprofen and articaine have thiophene rings and are used as anti-inflammatory drugs and anesthetics, respectively.
Benzothiazepine derivatives: These compounds are known for their cardiovascular effects and are used in the treatment of hypertension and angina.
The uniqueness of this compound lies in its combined structure, which may offer distinct biological activities and applications compared to its individual components.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c1-5-30-22(28)19-14(4)20(23(29)31-6-2)33-21(19)24-17(26)12-25-15-9-7-8-10-16(15)32-13(3)11-18(25)27/h7-10,13H,5-6,11-12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZILANEFZIKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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